molecular formula C22H38O3 B1616158 2-Octadecenylsuccinic anhydride CAS No. 67066-88-0

2-Octadecenylsuccinic anhydride

Cat. No.: B1616158
CAS No.: 67066-88-0
M. Wt: 350.5 g/mol
InChI Key: KLAIOABSDQUNSA-UHFFFAOYSA-N
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Description

Significance and Research Context

2-Octadecenylsuccinic anhydride (B1165640), commonly abbreviated as ODSA, is a chemical compound that has garnered significant attention in the scientific community. It is recognized as a crucial raw material for the production of advanced lubricants and surfactants. nih.govgoogle.com The core of its utility lies in its amphiphilic nature, possessing both a long, hydrophobic octadecenyl chain and a reactive, hydrophilic anhydride group. This dual characteristic allows it to modify surfaces and the properties of various materials, making it a versatile molecule in chemical synthesis and materials science. The driving force behind the research interest in ODSA includes the ongoing industrial development and the increasing demand for high-performance lubricants and surfactants. google.com

Scope of Academic Inquiry

The academic investigation into ODSA is broad, covering its synthesis, physical and chemical characteristics, and its application in a variety of contexts. Researchers have explored its role as a building block for creating novel polymers, its effectiveness as a sizing agent in the paper industry, and its function as a corrosion inhibitor for metals. google.comrqbchemical.comresearchgate.net A significant portion of the research focuses on its surface-active properties, which are fundamental to its use in lubricants and as an emulsifier. nih.govgoogle.com The global market for ODSA was valued at USD 32.8 million in 2024, with forecasts predicting growth, indicating its expanding role in various chemical industries. nih.gov

Properties

CAS No.

67066-88-0

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

3-octadec-2-enyloxolane-2,5-dione

InChI

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h16-17,20H,2-15,18-19H2,1H3

InChI Key

KLAIOABSDQUNSA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC=CCC1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC1CC(=O)OC1=O

Other CAS No.

67066-88-0

physical_description

Liquid

Origin of Product

United States

Synthetic Routes and Mechanistic Investigations of 2 Octadecenylsuccinic Anhydride

Established Synthetic Pathways

Alder-Ene Reaction (Maleinization) of Alkenes and Maleic Anhydride (B1165640)

The Alder-Ene reaction is a powerful method for the formation of carbon-carbon bonds and is the cornerstone of alkenyl succinic anhydride (ASA) synthesis. wikipedia.orgorganic-chemistry.org This pericyclic reaction involves an alkene possessing an allylic hydrogen (the "ene") and a compound with a multiple bond, in this case, maleic anhydride (the "enophile"). organic-chemistry.orgresearchgate.net The reaction proceeds through a concerted mechanism, leading to the formation of a new sigma bond and the transfer of the allylic hydrogen, accompanied by a shift of the ene's double bond. organic-chemistry.orgnih.gov The reaction between an internal olefin, such as octadecene, and maleic anhydride exhibits regioselectivity, meaning the allylic hydrogen can be transferred from either side of the double bond. ulisboa.pt

The thermal nature of this reaction requires elevated temperatures, typically above 200°C, to overcome the activation energy barrier. wikipedia.orgorganic-chemistry.org The process is generally carried out by heating a mixture of the alkene and maleic anhydride. It is important to note that competing reactions, such as oxidation and polymerization, can occur at these high temperatures, potentially reducing the yield and affecting the purity of the final product. wikipedia.org To mitigate these side reactions, polymerization inhibitors like hydroquinone (B1673460) are sometimes added. wikipedia.org

The length of the alkene chain can influence the physical properties and reactivity of the reactants and products. Longer-chain alkenes, due to increased van der Waals forces, tend to have higher boiling points. tutorchase.com However, research on the kinetics of the ene reaction between maleic anhydride and various alk-1-enes, from hex-1-ene to dodec-1-ene, has shown that the reaction rate does not significantly vary with increasing alkyl chain length. rsc.org This suggests that for unbranched 1-alkenes, the reactivity is not heavily dependent on the chain length within this range. rsc.org

The successful synthesis of 2-octadecenylsuccinic anhydride via the Alder-Ene reaction is highly dependent on the careful control of several reaction parameters. These include temperature, reaction time, and the molar ratio of the reactants.

Temperature is a critical factor in the maleinization reaction. The reaction is typically conducted at temperatures ranging from 150°C to 280°C. google.com Studies have shown that higher temperatures generally lead to an increased reaction rate and higher conversion of reactants. ulisboa.ptcore.ac.uk For instance, in the synthesis of 16-ASA and 18-ASA, increasing the temperature from 180°C to 210°C resulted in a higher yield. ulisboa.pt However, temperatures exceeding a certain threshold, such as 210°C, can lead to a significant increase in the formation of undesirable side products. ulisboa.pt In one study, the highest yield of alkenyl succinic anhydrides was achieved at temperatures between 240–250°C, but for applications requiring minimal side products, a lower temperature range of 220–235°C was found to be optimal. core.ac.ukresearchgate.net

Temperature (°C)Yield of 16-ASA (%)Side Products in 16-ASA Synthesis (%)Yield of 18-ASA (%)Side Products in 18-ASA Synthesis (%)
18035.41.233.71.5
19048.21.846.52.1
20063.82.561.92.9
21074.23.172.83.5
22075.18.773.59.2

Table 1. Influence of temperature on the yield and side product formation in the synthesis of 16-ASA and 18-ASA (based on a 6-hour reaction with a 1.0 olefin to maleic anhydride molar ratio). ulisboa.pt

The duration of the reaction also plays a crucial role in maximizing the yield while minimizing the formation of byproducts. Generally, longer reaction times lead to higher yields. ulisboa.pt For example, increasing the reaction time from 1 to 8 hours for both 16-ASA and 18-ASA synthesis at 210°C showed a progressive increase in yield. ulisboa.pt However, extending the reaction time beyond a certain point, for instance, longer than 8 hours, does not significantly increase the yield but does lead to a higher content of side products. ulisboa.pt A study on the synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil suggested that a reaction time of 8–10 hours provided a good compromise between the yield of ASA and the formation of side products. core.ac.ukresearchgate.net Another patent suggests a reaction time of 10-20 hours is optimal. google.com

Reaction Time (hours)Yield of 16-ASA (%)Side Products in 16-ASA Synthesis (%)Yield of 18-ASA (%)Side Products in 18-ASA Synthesis (%)
121.30.520.10.7
238.91.137.51.3
460.12.358.72.6
674.23.172.83.5
877.64.576.94.9
1278.17.977.58.3
2478.515.277.915.8

Table 2. Influence of reaction time on the yield and side product formation in the synthesis of 16-ASA and 18-ASA (at 210°C with a 1.0 olefin to maleic anhydride molar ratio). ulisboa.pt

The molar ratio of the alkene to maleic anhydride is another key parameter that influences the reaction outcome. Using an excess of the olefin is a common strategy to drive the reaction towards the desired product. wikipedia.org Patents describe using a molar ratio of internal olefins to maleic anhydride in the range of 1.0 to 4.0. google.com Research has shown that a lower olefin to maleic anhydride molar ratio (i.e., an excess of maleic anhydride) can lead to a higher reaction yield. ulisboa.pt However, this also results in more side products and the challenge of removing unreacted maleic anhydride from the final product, which can increase production costs. ulisboa.pt Conversely, a higher molar ratio of olefin to maleic anhydride can lead to a purer product with fewer side products. For industrial applications, a compromise is often sought. For instance, one study found that for minimizing side products, an optimal molar ratio of maleic anhydride to methyl esters was between 1.2 and 1.35. core.ac.ukresearchgate.net Another study concluded that a molar ratio of olefin to maleic anhydride between 1.0 and 1.5 was a good compromise. ulisboa.pt

Olefin : Maleic Anhydride Molar RatioYield of 16-ASA (%)Side Products in 16-ASA Synthesis (%)Yield of 18-ASA (%)Side Products in 18-ASA Synthesis (%)
0.585.312.484.113.1
0.879.86.878.57.2
1.074.23.172.83.5
1.268.91.967.42.2
1.561.50.860.11.1
2.052.70.451.30.6

Table 3. Influence of the olefin to maleic anhydride molar ratio on the yield and side product formation in the synthesis of 16-ASA and 18-ASA (at 210°C for 6 hours). ulisboa.pt

Influence of Reaction Conditions
Catalysts and Additives

The industrial synthesis of alkenyl succinic anhydrides from an olefin and maleic anhydride can be influenced by various catalysts to improve reaction efficiency and allow for milder conditions. While the thermal ene reaction can proceed without a catalyst, Lewis acids are often employed. For the analogous synthesis of allyl succinic anhydride, aluminum trichloride (B1173362) (AlCl₃) has been noted as an efficient but aggressive catalyst requiring temperatures around 200°C. google.com However, such high temperatures risk exothermic polymerization of the anhydride product. google.com To mitigate this, alternative catalysts such as organotin chlorides (e.g., dimethyl tin dichloride) have been utilized, enabling the reaction to proceed efficiently at lower temperatures (e.g., 175°C). google.com

Optimization Strategies for Synthesis Yield and Purity

Optimizing the synthesis of this compound and its derivatives focuses on maximizing yield, purity, and reaction efficiency by carefully controlling reaction parameters.

Key optimization parameters include:

Temperature and Time: The reaction is typically conducted at high temperatures for a specific duration to drive the ene reaction to completion. google.com

Reactant Ratio and Concentration: The molar ratio of the olefin to maleic anhydride is a critical factor. google.com When ODSA is used as a modifying agent, its concentration directly impacts the degree of substitution (DS) on the substrate. For example, increasing the concentration of octenylsuccinic anhydride (a similar compound) from 1.5% to 15% when reacting with a starch/maltodextrin (B1146171) mixture leads to a significant increase in the DS on both components. nih.gov

Substrate Accessibility: The physical state of the substrate being modified is paramount. Reactions are significantly faster and more extensive with soluble substrates compared to semi-crystalline ones. In a mixed system, octenylsuccinic anhydride reacts preferentially with soluble maltodextrin over granular waxy maize starch. nih.govscispace.com Esterification occurs predominantly in the amorphous regions of starch granules. nih.gov Pre-treatment of the substrate, such as shells separation pretreatment for corn starch, has been shown to significantly increase the reaction efficiency of the modification process. nih.gov

Post-Reaction Purification: After the reaction, distillation under a specific pressure is often employed to separate the desired product from unreacted starting materials and byproducts, followed by a cooling period to obtain the final target product. google.com

Reaction Mechanisms

The chemistry of this compound is dominated by the high reactivity of the cyclic anhydride moiety, which readily undergoes nucleophilic attack.

Nucleophilic Ring-Opening Reactions of the Anhydride Moiety

The fundamental reaction mechanism for acid anhydrides is a nucleophilic acyl substitution. libretexts.org This process occurs in two main steps:

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride ring. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. libretexts.orgyoutube.com

Leaving Group Removal: The tetrahedral intermediate is unstable. The carbonyl group reforms by pushing the electrons from the oxygen back down. Simultaneously, the bond to the carboxylate group breaks, expelling it as a good leaving group. libretexts.orgyoutube.com

This ring-opening reaction transforms the cyclic anhydride into a linear succinic acid derivative.

Reactions with Hydroxyl-Containing Substrates (e.g., Alcohols, Cellulose (B213188), Starch)

Hydroxyl groups present in alcohols and polysaccharides like cellulose and starch act as nucleophiles that can attack the anhydride ring of ODSA. This reaction, known as esterification, results in the formation of a half-ester, where the substrate is covalently linked to the ODSA molecule through an ester bond, with the second carboxyl group remaining free. researchgate.net

In the modification of starch, this reaction introduces a hydrophobic octadecenyl chain onto the hydrophilic polymer backbone. researchgate.net The reaction is heterogeneous and the location of the substitution on the anhydroglucose (B10753087) units of starch has been studied. Evidence suggests that substitution occurs mainly at the O-2 position, and as the degree of substitution increases, the O-6 position also becomes a site for reaction. scispace.com

The efficiency of this reaction is highly dependent on the accessibility of the hydroxyl groups. As shown in the table below, the reaction with soluble maltodextrin is much faster and more extensive than with semi-crystalline granular starch.

OSA Concentration (%)Degree of Substitution (DS) on Maltodextrin (after 0.5h)Degree of Substitution (DS) on Granular Starch (after 0.5h)
1.50.0210.0020
30.0300.0087
90.0800.014
150.100.016
Data sourced from a study on octenylsuccinic anhydride (OSA) with a 1:1 mixture of granular waxy maize starch and maltodextrin. nih.gov
Reactions with Amine-Containing Substrates

Ammonia and primary or secondary amines are potent nucleophiles that readily react with this compound. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom attacks a carbonyl carbon, initiating the nucleophilic acyl substitution mechanism. youtube.com

Competing Hydrolysis Reactions in Aqueous Systems

In aqueous environments, water can act as a nucleophile and react with this compound. libretexts.org This process, known as hydrolysis, involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. Following the addition-elimination mechanism, the anhydride ring opens to yield the corresponding dicarboxylic acid: 2-octadecenylsuccinic acid.

Allylic Shift and Hydrogen Transfer in Ene Reactions

The formation of this compound from the reaction of an octadecene isomer and maleic anhydride is a classic example of an ene reaction. This pericyclic reaction involves an alkene with an allylic hydrogen (the "ene"), which in this case is octadecene, and a compound with a multiple bond (the "enophile"), maleic anhydride. nih.govrsc.org The reaction proceeds through a concerted mechanism, characterized by a cyclic transition state where bond formation and bond cleavage occur simultaneously. rsc.org

A key feature of the ene reaction is the transfer of an allylic hydrogen from the ene to the enophile, accompanied by a shift of the ene's double bond. researchgate.net In the context of synthesizing this compound from 1-octadecene, a hydrogen atom from the third carbon atom (the allylic position) of the octadecene chain is transferred to one of the carbonyl-adjacent carbons of the maleic anhydride molecule. Concurrently, a new carbon-carbon single bond is formed between the first carbon of the octadecene and the other carbonyl-adjacent carbon of the maleic anhydride. This process results in the migration of the double bond from the C1-C2 position to the C2-C3 position of the octadecyl chain, leading to the formation of this compound.

Kinetic studies on the ene reaction between maleic anhydride and various long-chain alkenes have shown that the reaction typically follows second-order kinetics. rsc.org The stereochemistry of the resulting alkenylsuccinic anhydride provides further insight into the mechanism. Research has indicated that the reaction often favors the formation of a trans-configured double bond in the product, suggesting a preference for an exo-transition state during the reaction. rsc.org In this transition state, the substituent on the ene component is oriented away from the enophile, minimizing steric hindrance. For instance, the reaction involving cis-dec-5-ene showed a greater negative entropy of activation compared to trans-dec-5-ene, which is attributed to steric hindrance favoring an endo-transition state for the cis-isomer. rsc.org

The reaction between an internal olefin like 2-octadecene and maleic anhydride will lead to a mixture of regioisomers and diastereomers, as different allylic protons can be abstracted and the approach of the enophile can occur from different faces. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for the characterization of these isomeric products. surrey.ac.uk

Investigation of By-product Formation

The industrial synthesis of this compound is often carried out at elevated temperatures, which can lead to the formation of several by-products. Understanding and controlling these side reactions is crucial for optimizing the yield and purity of the desired product.

One of the primary side reactions is the decarboxylation of maleic anhydride , which can occur at high temperatures, leading to the formation of carbon dioxide gas. This process not only consumes the reactant but can also lead to pressure build-up in the reactor.

Another significant source of by-products is polymerization . Maleic anhydride can undergo free-radical polymerization, and the alkene itself can also polymerize under thermal conditions. The formation of polymeric materials increases the viscosity of the reaction mixture and complicates the purification of the final product. The use of polymerization inhibitors, such as hydroquinone, is a common strategy to mitigate this issue.

Furthermore, oxidation and condensation reactions can occur, leading to a variety of undesired compounds that can impart color and other impurities to the final product.

The table below summarizes some of the potential by-products and the conditions that favor their formation.

By-product CategorySpecific By-productsFavorable Conditions
Degradation Products Carbon DioxideHigh reaction temperatures
Polymeric Materials Poly(maleic anhydride), Poly(octadecene)High temperatures, presence of radical initiators
Isomeric By-products Other alkenylsuccinic anhydride isomersUse of internal octadecene isomers as starting material
Oxidation Products Various oxidized organic compoundsPresence of oxygen, high temperatures
Condensation Products Higher molecular weight condensation compoundsProlonged reaction times at high temperatures

This table is a qualitative summary based on general knowledge of the ene reaction and related processes.

Careful control of reaction parameters such as temperature, reaction time, and the molar ratio of reactants, along with the use of appropriate inhibitors, is essential to minimize the formation of these by-products and to ensure a high yield of pure this compound.

Derivatization and Chemical Functionalization of 2 Octadecenylsuccinic Anhydride

Esterification Reactions for Macromolecular Modification

2-Octadecenylsuccinic anhydride (B1165640) (ODSA), a derivative of alkenyl succinic anhydrides, is utilized in esterification reactions to impart hydrophobicity to naturally hydrophilic polymers. This modification alters the physicochemical properties of the polymers, enabling their use in a wider range of applications. The process typically involves the reaction of the anhydride with the hydroxyl groups present on the polymer backbone under specific conditions, leading to the formation of an ester linkage.

Modification of Polysaccharides

Polysaccharides, with their abundant hydroxyl groups, are prime candidates for esterification with ODSA and its shorter-chain analog, 2-octenylsuccinic anhydride (OSA). This modification introduces hydrophobic octadecenyl or octenyl groups and hydrophilic carboxyl groups, rendering the polysaccharides amphiphilic.

The esterification of starch with 2-octenylsuccinic anhydride (OSA) is a widely practiced modification to create amphiphilic starch derivatives. conicet.gov.ar The reaction is typically conducted in an aqueous slurry under slightly alkaline conditions (pH 8-9) and at temperatures between 25 and 35°C. conicet.gov.ar During the reaction, the anhydride ring of OSA opens and forms an ester bond with a hydroxyl group on the starch molecule, while the other end forms a sodium salt of the carboxylic acid. researchgate.net This introduces a hydrophobic octenyl group and a hydrophilic succinate (B1194679) group onto the starch backbone. conicet.gov.ar

The extent of this modification is quantified by the degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit. nih.gov The maximum DS allowed for food-grade OSA-modified starch is approximately 0.02, corresponding to about 3% OSA by weight. nih.govpsu.edu

Potato Starch : Modification of potato starch with OSA has been shown to occur primarily in the amorphous regions of the starch granule, leaving the crystalline structure largely intact. researchgate.nettandfonline.com Studies have found that suitable reaction conditions for potato starch include a 35% (w/w) starch slurry, a reaction time of 3 hours at 35°C, and a pH of 8.0, yielding a DS of 0.017. researchgate.net The introduction of OSA groups leads to a decrease in gelatinization temperature and enthalpy, and an increase in paste viscosity and clarity. conicet.gov.artandfonline.com

Rice Starch : Both early indica and high-amylose japonica rice starches have been successfully modified with OSA. For early indica rice starch, optimal conditions of 33.4°C, pH 8.4, and a 36.8% starch concentration for 4 hours resulted in a DS of 0.0188. nih.govnih.gov In the case of high-amylose japonica rice starch, the DS was influenced by the OSA level, with an 8% OSA addition leading to a DS of 0.0285. mdpi.com This modification generally enhances pasting viscosity, swelling power, and emulsifying stability. psu.edumdpi.com

Waxy Maize Starch : Waxy maize starch, which is high in amylopectin, is also frequently modified with OSA. nih.govusda.gov The modification has been shown to be heterogeneous, with OS groups primarily located on the outer layer of the starch granule at low DS, and distributed throughout the granule at higher DS. usda.govnih.gov Studies have prepared OSA-modified waxy maize starch with DS values ranging from 0.018 to as high as 0.092. nih.gov

Phytoglycogen : Phytoglycogen, a highly branched glucose polymer, has been modified with 2-octadecenylsuccinic anhydride (ODSA). nih.gov In one study, the reaction was carried out at 35°C and pH 8.5 for 6 hours. It was observed that the DS of the modified phytoglycogen decreased as the length of the alkyl chain of the succinic anhydride increased, with ODSA modification resulting in a lower DS compared to OSA under the same conditions. nih.gov The resulting ODSA-phytoglycogen exhibited significantly reduced solubility and stability in aqueous solutions compared to its OSA-modified counterpart. nih.gov

Interactive Data Table: Reaction Conditions and Degree of Substitution (DS) for OSA-Modified Starches

Starch SourceOSA Level (% of starch)Reaction Temperature (°C)Reaction pHReaction Time (h)Degree of Substitution (DS)Reference
Early Indica Rice3%33.48.440.0188 nih.gov
Early Indica Rice3%358.540.018 psu.edu
Potato Starch3%358.030.017 researchgate.net
High-Amylose Japonica Rice3%258.560.0177 mdpi.com
High-Amylose Japonica Rice8%258.560.0285 mdpi.com
Waxy Maize Starch----0.018 nih.gov
Waxy Maize Starch----0.092 nih.gov

The esterification of cellulose (B213188) and bacterial cellulose (BC) with anhydrides like 2-octenylsuccinic anhydride introduces hydrophobic functionalities, altering their surface properties and enhancing their applicability, particularly in creating barrier films and emulsifiers. acs.orgsciopen.com The reaction involves the hydroxyl groups on the cellulose backbone reacting with the anhydride. scispace.com

For bacterial cellulose, a strategy involving dimethyl sulfoxide (B87167) as a pre-swelling solvent followed by reaction with long-chain alkenyl succinic anhydrides has been employed. acs.org Research has shown that acylation of BC with 2-octenylsuccinic anhydride for 8 hours resulted in films with high water-vapor and oxygen resistance, as well as improved mechanical and thermal properties. acs.orgresearchgate.net In another approach, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl-mediated (TEMPO-mediated) oxidized cellulose nanofibrils (TOCNFs) were modified with OSA. sciopen.com The degree of substitution (DS) was found to increase with higher OSA loading, reaching up to 0.95. sciopen.com This modification significantly improved the stability and dispersibility of Pickering emulsions stabilized by the TOCNFs. sciopen.com

Similarly, cellulose nanocrystals (CNCs) have been esterified with succinic anhydride to tailor their surface properties. mdpi.com Studies have shown that the degree of surface substitution increases with the molar ratio of succinic anhydride to the hydroxyl groups of cellulose and with longer reaction times. mdpi.com

Hyaluronic acid (HA), a naturally occurring polysaccharide, can be chemically modified with 2-octenylsuccinic anhydride (OSA) to create amphiphilic derivatives. researchgate.netdtu.dk This esterification reaction is typically carried out in an alkaline aqueous solution (pH > 8.0), where the anhydride reacts with the hydroxyl groups of the HA backbone. researchgate.netgoogle.com

The process involves dissolving HA in water and adding a buffer, such as sodium bicarbonate, followed by the dropwise addition of OSA. researchgate.netmdpi.com The reaction is generally left to proceed overnight at room temperature. mdpi.com Research has systematically studied the influence of various reaction parameters on the degree of substitution (DS), which indicates the extent of modification per disaccharide unit. dtu.dk The molar ratio of OSA to HA and the buffer concentration were found to have the most significant impact on the DS, while HA concentration and reaction time had negligible effects. dtu.dk

Through optimization of these conditions, a wide range of DS values can be achieved, from 1.5% up to a maximum of 43%. dtu.dk These OSA-modified HA derivatives exhibit amphiphilic properties, allowing them to self-assemble into nanogels and act as effective stabilizers for emulsions. researchgate.net

Table: Summary of Hyaluronic Acid Modification with OSA

ParameterFindingReference
Reaction pH Alkaline conditions (pH > 8.0) are used. google.com
Key Reaction Influencers OSA/HA molar ratio and buffer concentration have the largest influence on the Degree of Substitution (DS). dtu.dk
Achievable DS A maximum DS of 43% per disaccharide unit has been achieved. dtu.dk
Synthesis Example HA is dissolved in water with NaHCO₃, pH adjusted to 8.5, and OSA is added dropwise for an overnight reaction. researchgate.netmdpi.com

Modification of Synthetic Polymers

The chemical modification of synthetic polymers with anhydrides is a key strategy to create new materials with tailored properties. This approach is particularly relevant for polymers like poly(ethylene glycol), where functionalization can lead to the development of advanced materials for biomedical applications.

Poly(ethylene glycol) (PEG) can be chemically modified using succinic anhydride to introduce carboxylic acid functional groups. This is often a crucial first step in creating more complex polymer conjugates for drug delivery and other biomedical applications. umich.edunih.gov The reaction typically involves reacting the terminal hydroxyl groups of PEG with succinic anhydride. umich.edugoogle.com

In a common synthesis method, PEG is dissolved in a solvent like tetrahydrofuran (B95107) (THF) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and a base like triethylamine (B128534) (TEA). umich.edu Succinic anhydride is then added to the solution. The reaction proceeds via the opening of the anhydride ring by the PEG hydroxyl group, forming an ester linkage and leaving a terminal carboxylic acid group. umich.edu This process effectively converts the hydroxyl-terminated PEG into a PEG diacid. umich.edu

This functionalized PEG can then be further reacted. For instance, the newly formed carboxylic acid group can be activated, often with N-hydroxysuccinimide (NHS), to facilitate conjugation with amine-containing molecules, including proteins and peptides. nih.gov This two-step process, starting with the reaction with succinic anhydride, is a versatile method for producing PEG derivatives capable of forming bioconjugates. nih.govresearchgate.net

Modification of Natural Biopolymers (e.g., Silk)

The chemical modification of natural biopolymers like silk fibroin can enhance their properties for various applications. nih.gov Acid anhydrides are highly reactive modifying agents for silk proteins. nih.gov The structure of silk fibroin contains several amino acid residues with reactive side chains, such as the hydroxyl groups of serine and tyrosine and the amino groups of lysine. nih.govlifeasible.com

The anhydride ring of this compound can undergo nucleophilic attack from these groups under alkaline conditions. lifeasible.comresearchgate.net This acylation reaction opens the anhydride ring to form a stable ester linkage (with hydroxyl groups) or an amide linkage (with amino groups). researchgate.net This process covalently grafts the long, hydrophobic octadecenyl chain onto the silk protein backbone. This modification can significantly alter the properties of the silk, for instance by increasing its hydrophobicity. nih.gov

Amidation Reactions and Formation of Nitrogen-Containing Derivatives

Amidation is a key reaction of this compound, leading to a wide range of nitrogen-containing derivatives. The reaction involves the nucleophilic attack of a primary or secondary amine on a carbonyl carbon of the anhydride ring. This opens the ring to form an amic acid, which can then be cyclized, typically through heating, to form a stable succinimide (B58015) ring.

This chemistry is fundamental to the production of ashless dispersants for engine oils. mdpi.com In this process, polyisobutylene (B167198) succinic anhydride (PIBSA) is reacted with polyamines such as tetraethylenepentamine (B85490) (TEPA) or pentaethylenehexamine (B1220003) (PEHA). researchgate.netmdpi.comnih.gov Typically, two molar equivalents of PIBSA react with one molar equivalent of the polyamine to form a bis-succinimide (PIBSI), where two PIB chains are linked to the polyamine core. nih.govbohrium.com The polar polyamine core of the PIBSI dispersant adheres to polar contaminants in the oil, while the nonpolar PIB chains provide steric stabilization, preventing particle agglomeration. mdpi.com

Synthesis of Oxazoline-Containing Additives

Oxazoline (B21484) rings are important heterocyclic structures. wmich.edu The synthesis of 2-oxazolines can be achieved through the cyclization of a 2-amino alcohol with a suitable functional group, such as a carboxylic acid or its derivatives. wikipedia.orgresearchgate.net To synthesize an oxazoline-containing additive from this compound, the anhydride would first be reacted with a 2-aminoalcohol. This initial amidation reaction forms an N-(2-hydroxyalkyl)amic acid intermediate. Subsequent dehydration and cyclization of this intermediate, often facilitated by reagents like thionyl chloride or by heating, yields the 2-oxazoline ring. researchgate.net The resulting molecule would feature the hydrophobic octadecenyl-succinyl backbone linked to the oxazoline heterocycle.

Dual Modification Strategies for Enhanced Functionality

To enhance the functionality of additives derived from alkenyl succinic anhydrides, dual modification strategies can be employed. This involves further reacting the initial derivative to introduce new functional groups.

A prominent example is the post-modification of polyisobutylene succinimide (PIBSI) dispersants. nih.govresearchgate.net After the initial synthesis of PIBSI by reacting PIBSA with a polyamine like TEPA or PEHA, secondary amine groups often remain on the polyamine core. nih.govcore.ac.uk These secondary amines are available for further reaction. For instance, they can be reacted with ethylene (B1197577) carbonate (EC). nih.govresearchgate.net This subsequent reaction generates urethane (B1682113) linkages on the polyamine core, creating a modified bis-PIBSI (Mb-PIBSI) dispersant. nih.gov This dual modification introduces additional polar groups, potentially improving the dispersant's performance. Studies have shown that for longer polyamine cores like those from TEPA and PEHA, a significant percentage (60-70%) of the secondary amines can be successfully modified with ethylene carbonate. nih.govresearchgate.net

Degree of Substitution (DS) in Modified Systems

When modifying polymers with reactive hydroxyl groups, such as cellulose or starch, the extent of the reaction is quantified by the Degree of Substitution (DS). The DS represents the average number of hydroxyl groups that have been substituted per monomer unit (e.g., per anhydroglucose unit in starch or cellulose). usda.gov

The modification of polymers with this compound or similar compounds like octenyl succinic anhydride (OSA) introduces ester linkages. The DS of these modified polymers is a critical parameter that influences their functional properties, such as emulsification capacity and hydrophobicity. usda.gov The DS can be influenced by various reaction conditions, including temperature, pH, and the intrinsic properties of the polymer. nih.govencyclopedia.pub For example, in the modification of starch with OSA, a reaction pH of around 8.0 has been found to be optimal for achieving maximum substitution. encyclopedia.pub

Several analytical methods are used to determine the DS, including traditional titration methods based on saponification of the ester bond, as well as instrumental techniques like headspace gas chromatography (HS-GC). nih.gov

Below is a table illustrating how reaction conditions can affect the degree of substitution in alkenyl succinic anhydride-modified polysaccharides, based on findings for similar systems.

Polymer SystemModifying AgentReaction ConditionDegree of Substitution (DS)Reference
Viscose Rayon CelluloseSuccinamic AcidBaked at 136 °C0.03 nih.govencyclopedia.pub
Viscose Rayon CelluloseSuccinamic AcidBaked at 183 °C0.24 nih.govencyclopedia.pub
Viscose Rayon CelluloseSuccinamic AcidBaked at 207 °C0.25 nih.govencyclopedia.pub
Cashew GumOctenyl Succinic Anhydride120 °C in DMSO0.02 - 0.20 usda.gov
Cashew GumTetrapropenyl Succinic Anhydride120 °C in DMSO0.02 - 0.20 usda.gov

Advanced Applications in Materials Science and Engineering

Polymer Science and Composite Materials

In the realm of polymer science, ODSA serves as a critical additive for creating high-performance materials. Its ability to react with polymer chains and compatibilize otherwise immiscible blends makes it a valuable tool for materials engineers.

2-Octadecenylsuccinic anhydride (B1165640) acts as a functionalizing agent by chemically grafting its long hydrophobic chain onto polymer backbones. The reactive anhydride ring can readily undergo reactions, such as esterification, with hydroxyl (-OH) or amine (-NH2) groups present on polymers. smolecule.com This process introduces the C18 alkenyl group as a side chain, fundamentally altering the polymer's properties. The primary function of this modification is to increase the hydrophobicity and alter the surface energy of the parent polymer. This functionalization is a key step in producing polymers tailored for specific applications where water repellency or interaction with non-polar substances is desired.

The blending of polymers is a common strategy to achieve a desirable balance of properties, but many polymers, such as the biodegradable polyester (B1180765) Polylactic Acid (PLA), are immiscible with other polymers. This immiscibility leads to poor interfacial adhesion, resulting in materials with weak mechanical properties.

Anhydride-containing compounds are effective compatibilizers for polyester blends. researchgate.net During melt processing, the anhydride group of a molecule like ODSA can react with the terminal hydroxyl and carboxyl groups of PLA. researchgate.net This reaction grafts the compatibilizer onto the PLA chain, creating a PLA-graft-ODSA copolymer at the interface between the two polymer phases. This in-situ-formed copolymer acts like a surfactant, reducing interfacial tension and improving adhesion between the polymer domains. Studies on similar systems using maleic anhydride-grafted PLA have demonstrated that this compatibilization strategy leads to better dispersion of the blended phases, reduced domain sizes, and significantly improved mechanical properties. mdpi.comnih.gov For example, the addition of a maleic anhydride-grafted compatibilizer to PLA/Poly(butylene sebacate-co-terephthalate) blends enhanced interfacial adhesion and increased miscibility. mdpi.com This approach is crucial for developing high-performance, biodegradable polymer blends for industries like packaging. mdpi.com

Table 1: Effects of Anhydride Compatibilizers on PLA Blends

PropertyObservationScientific RationaleSource
Interfacial Adhesion EnhancedThe anhydride group reacts with PLA end-groups, forming copolymers that bridge the interface between polymer phases. mdpi.com, nih.gov
Miscibility IncreasedThe compatibilizer reduces interfacial tension, allowing for finer and more stable dispersion of the polymer domains. mdpi.com
Mechanical Strength ImprovedStronger adhesion between phases allows for more effective stress transfer, improving tensile strength and modulus. nih.gov
Morphology More uniform with reduced domain sizesThe compatibilizer prevents the coalescence of the dispersed phase, leading to a finer morphology. mdpi.com, rsdjournal.org

ODSA and similar alkenyl succinic anhydrides are instrumental in creating functional films and coatings with tailored surface and barrier properties.

The incorporation of long hydrophobic chains is a proven method for enhancing the barrier properties of polymer films, particularly against moisture. Research on the related compound, octenyl succinic anhydride (OSA), has shown that its use in modifying biopolymers like alginate can significantly improve film performance. nih.gov When alginate was modified with OSA to create a composite film with zein, the resulting material exhibited decreased water vapor permeability. nih.gov The hydrophobic nature of the grafted alkenyl chains hinders the transport of water molecules through the film matrix. nih.gov This principle directly applies to ODSA, where its longer C18 chain would be expected to provide an even more pronounced effect, making it a candidate for developing biodegradable composite films with excellent barrier properties for food packaging and other applications. nih.gov

The most direct consequence of grafting the C18 chain of ODSA onto a surface is a dramatic increase in hydrophobicity, leading to water-repellent properties. This is quantified by an increase in the water contact angle. In studies involving OSA-modified alginate films, the water contact angle increased significantly, while properties like solubility and moisture content decreased. nih.gov This demonstrates a clear shift towards a more water-resistant surface. The long, non-polar octadecenyl chain of ODSA orients itself away from the polar substrate, creating a low-energy, water-repellent surface.

Table 2: Impact of Octenyl Succinic Anhydride (OSA) Modification on Alginate-Zein Film Properties

PropertyEffect of OSA ModificationImplicationSource
Water Contact Angle IncreasedEnhanced surface hydrophobicity and water repellency. nih.gov
Solubility DecreasedImproved water resistance of the film. nih.gov
Moisture Content DecreasedReduced water absorption by the material. nih.gov
Water Vapor Permeability DecreasedImproved barrier properties against moisture. nih.gov

In the formulation of thermosetting resins and adhesives, 2-Octadecenylsuccinic anhydride can be used as a reactive intermediate. smolecule.com The anhydride functional group is capable of participating in esterification reactions with polyols, which are fundamental building blocks of many resins, including alkyds. smolecule.com By integrating into the polymer network during the curing process, ODSA can modify the bulk properties of the final material. The inclusion of its long, flexible, and hydrophobic C18 chain can enhance properties such as flexibility, impact resistance, and adhesion to non-polar substrates. This makes it a useful component for developing specialized adhesives and coatings with improved performance characteristics.

Fabrication of Functional Films and Coatings

Colloidal and Interfacial Chemistry

This compound's unique molecular structure, featuring a long hydrophobic octadecenyl chain and a hydrophilic anhydride group, imparts amphiphilic properties that are leveraged in various colloidal and interfacial applications.

Emulsification and Stabilization Mechanisms

While specific research on the emulsification mechanisms of pure this compound is limited, extensive studies on a related and structurally similar compound, octenyl succinic anhydride (OSA) modified starch, provide valuable insights. In these systems, the hydrophobic octenyl group, similar to the octadecenyl group in ODSA, is grafted onto a starch backbone. This modification transforms the hydrophilic starch into an amphiphilic polymer capable of stabilizing emulsions. The primary stabilization mechanism is the formation of a dense, viscoelastic film at the oil-water interface, which provides a steric barrier against droplet aggregation.

Pickering emulsions are stabilized by solid particles that adsorb to the interface between two immiscible liquids. For particles to be effective Pickering stabilizers, they must be partially wetted by both the oil and water phases. The stability of Pickering emulsions is influenced by several factors, including particle concentration, the oil-to-water ratio, and the pH of the aqueous phase.

While direct studies on ODSA as a primary particle for Pickering emulsions are not widely available, research has been conducted on Pickering emulsions where ODSA is the oil phase, stabilized by other particulate materials. For instance, one study investigated the use of montmorillonite (B579905) clay particles modified with γ-methacryloxy propyl trimethoxysilane (B1233946) to stabilize ODSA-in-water Pickering emulsions. The stability of these emulsions was found to be dependent on the pH of the aqueous phase, the oil-to-water ratio, and the concentration of the modified clay particles. Optimal stability was achieved under specific conditions, highlighting the potential for creating stable ODSA emulsions for applications like paper sizing.

Key Factors Affecting ODSA Pickering Emulsion Stability (with modified Montmorillonite)

Factor Observation
pH of Aqueous Phase Stability first increased and then decreased as the pH decreased.
Oil-to-Water Ratio Phase inversion from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion occurred as the ratio passed a certain threshold.

| Particle Concentration | Influenced the formation of a particle film at the oil-water interface and a particle network in the continuous phase. |

Nanoemulsions are kinetically stable colloidal dispersions with droplet sizes typically in the range of 20-200 nanometers. Their small droplet size provides them with unique properties, such as high surface area, optical transparency, and enhanced bioavailability in delivery systems. The stabilization of nanoemulsions requires the formation of a robust interfacial layer that can withstand the high curvature of the small droplets.

The application of this compound specifically for nanoemulsion stabilization is not extensively documented in scientific literature. However, the principles of nanoemulsion stabilization by amphiphilic molecules suggest that ODSA could potentially be used in conjunction with high-energy emulsification methods to create nano-sized emulsions. The long hydrophobic chain would provide strong anchoring in the oil phase, while the hydrophilic head would interact with the aqueous phase, contributing to the stability of the nanosized droplets.

Surface Sizing and Hydrophobicization of Cellulosic Materials (e.g., Paper, Paperboard, Fibers)

One of the most significant industrial applications of this compound and its class of compounds, alkenyl succinic anhydrides (ASAs), is in the surface sizing of paper and paperboard. researchgate.net Sizing is the process of treating paper to reduce its natural tendency to absorb liquids, thereby improving its printing and writing qualities. researchgate.net

When an emulsion of ODSA is applied to the surface of paper, the ODSA molecules orient themselves in a way that the hydrophobic octadecenyl chains are exposed, creating a low-energy surface that repels water. researchgate.net This process imparts hydrophobicity to the cellulosic material. dixiechemical.com The C18 long-chain alkenyl structure of ODSA is particularly effective in delivering excellent hydrophobic performance. researchgate.net

The exact mechanism of how ASAs, including ODSA, interact with cellulose (B213188) fibers is a subject of ongoing discussion. One proposed mechanism involves the formation of covalent ester bonds between the anhydride group of the ASA molecule and the hydroxyl groups of the cellulose fibers. However, another significant reaction is the hydrolysis of the anhydride group to form a dicarboxylic acid, which can then interact with the cellulose through other mechanisms, such as hydrogen bonding or interaction with sizing promoters.

Comparative Sizing Performance

Sizing Agent Key Feature Application Note
C16 ASA Standard internal sizing agent Effective for a wide range of paper grades

| This compound (C18 ASA/ODSA) | Stronger hydrophobic sizing effects | Ideal for high-performance papers requiring enhanced water resistance, such as coated board and food packaging paper. researchgate.net |

Role in Foaming and Interfacial Viscosity Modification

There is currently a lack of specific research data available in the public domain regarding the direct role of this compound in foam formation, stabilization, or the modification of interfacial viscosity. While its amphiphilic nature suggests potential activity at air-water interfaces, which is relevant to foaming, and its presence at liquid-liquid interfaces could influence interfacial rheology, detailed scientific studies to confirm and quantify these effects are not readily accessible. The study of interfacial rheology is complex, and the properties of particle-laden interfaces can be investigated using techniques like magnetic rod interfacial rheometers. nih.gov Such studies on ODSA systems would be necessary to understand its impact on interfacial viscosity. nih.gov

Specialized Chemical Additives

Beyond its applications in colloidal systems, this compound serves as a versatile chemical additive in various industrial formulations, contributing to improved performance and stability.

One of the key applications of ODSA is as a curing agent for epoxy resins . rqbindustry.comparchem.com Anhydride curing agents are known for providing cured epoxy systems with high thermal resistance, exceptional chemical resistance, and excellent dielectric properties. polymerinnovationblog.com When used in electronic components, ODSA can enhance bonding strength, improve toughness, and increase electrical resistance, ultimately extending the service life of the sealed components. rqbindustry.com The long aliphatic chain of ODSA can also impart flexibility to the cured epoxy resin. youtube.com

ODSA and its derivatives are also utilized as corrosion inhibitors and lubricity additives in fuels and lubricants. dixiechemical.comgoogle.comepo.org In lubricating oils, it can function as a corrosion-resistant additive, reducing friction and increasing the breakdown temperature of the lubricant. rqbindustry.com When added to fuels, it can improve stability and enhance lubricity, which is particularly important in low-sulfur diesel fuels. dixiechemical.com The mechanism of corrosion inhibition often involves the formation of a protective film on metal surfaces, preventing corrosive agents from reaching the metal.

Furthermore, ODSA finds application as an additive in metal cleaning formulations, acting as a solubilizer and rust inhibitor. rqbindustry.com It can also be added to solvent-based adhesives to prevent corrosion of the container and discoloration of the adhesive solution. rqbindustry.com

Summary of Specialized Additive Applications for this compound

Application Function Benefit
Epoxy Resins Curing Agent Enhances bonding, toughness, and electrical resistance. rqbindustry.com
Fuels (Diesel, Automotive) Stability and Lubricity Additive Improves fuel stability and enhances lubricity. dixiechemical.com
Lubricants (Turbine, Hydraulic) Corrosion Inhibitor, Friction Reducer Reduces friction, raises breakdown temperature, and provides rust prevention. rqbindustry.com
Metal Cleaning Solubilizer, Rust Inhibitor Assists in cleaning and prevents rust formation. rqbindustry.com

| Adhesives (Solvent-based) | Corrosion Inhibitor | Prevents container corrosion and adhesive discoloration. rqbindustry.com |

Lubricant Additives (e.g., Sludge Dispersants, Anti-Rust Agents)

Alkenyl succinic anhydrides (ASAs), including this compound, are utilized as performance-enhancing additives in lubricating oils and fuels. plos.orgnih.gov Their primary functions are to act as dispersants and anti-rust agents, which are critical for engine longevity and efficiency.

The mechanism of action for ASAs as lubricant additives is rooted in their amphiphilic nature. The long, oil-soluble alkenyl chain (the "tail") provides excellent solubility in the hydrocarbon base oil, while the polar anhydride group (the "head") is attracted to polar contaminants like sludge, soot, and oxidation products.

As Sludge Dispersants: In engine oils, ASAs help to keep insoluble particles suspended in the oil. The polar head of the molecule adsorbs onto the surface of sludge and soot particles, while the hydrophobic tail extends into the oil, preventing the particles from agglomerating and depositing on engine surfaces. This dispersancy action is crucial for maintaining engine cleanliness and preventing the formation of harmful deposits.

As Anti-Rust Agents: The polar anhydride head can also strongly adsorb onto metal surfaces. This forms a protective, non-polar film that acts as a barrier, repelling water and preventing it from reaching the metal surface, thereby inhibiting rust and corrosion. nih.gov Derivatives of ASAs are often used for this purpose.

The concentration of these additives in lubricating oils can range from approximately 0.05% to 25% by weight, though for most uses, amounts between 0.5% and 10% are sufficient. nih.gov Octadecenyl succinic anhydride is specifically noted for its use in fuel additives to improve stability and enhance lubricity. nih.gov

Table 1: Applications of Alkenyl Succinic Anhydrides (ASAs) in Lubricants

ASA TypePrimary FunctionKey BenefitTypical Application
Octadecenyl succinic anhydride (ODSA)Lubricity Enhancer, StabilizerImproves fuel stability and lubrication. nih.govDiesel Fuels, Automotive Lubricants nih.gov
Dodecenyl succinic anhydride (DDSA)Dispersant, Lubricity AdditiveProvides excellent lubricity and corrosion resistance. nih.govMetalworking Fluids, Industrial Lubricants nih.gov
Polyisobutylene (B167198) succinic anhydride (PIBSA)Dispersant, DetergentControls deposit formation and neutralizes acids. nih.govEngine Oils, Fuel Additives nih.gov
Octenyl succinic anhydride (OSA)Dispersant, Anti-CorrosionOffers superior dispersant properties and corrosion protection. nih.govGasoline Additives, Industrial Fuels nih.gov

Corrosion Inhibitors

The utility of this compound extends to its direct application as a corrosion inhibitor, particularly in protecting metallic surfaces from environmental degradation. nih.gov Corrosion inhibitors are substances that, when added in a small concentration to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. google.comsigmaaldrich.com

The primary mechanism by which ODSA and other ASAs function as corrosion inhibitors is through the formation of a protective film on the metal surface. researchgate.net This process involves several key steps:

Adsorption: The polar anhydride ring has a strong affinity for the metal surface and adsorbs onto it.

Film Formation: This adsorption creates a densely packed, hydrophobic barrier. The long C18 octadecenyl chains align outwards from the metal surface, forming a non-polar layer.

Barrier Protection: This hydrophobic film acts as a physical barrier that isolates the metal from corrosive agents like water, oxygen, and electrolytes, effectively preventing the electrochemical reactions that lead to corrosion. researchgate.netdtu.dk

Table 2: General Mechanisms of Corrosion Inhibition

Inhibitor TypeMechanism of ActionExample
Anodic InhibitorForms a passive film by reacting with metal ions at anodic sites, increasing the polarization of the anode. google.comChromates, Molybdates
Cathodic InhibitorSlows the cathodic reaction, either by precipitating on cathodic sites or by poisoning electron transfer. google.comdtu.dkZinc salts, Polyphosphates
Mixed (Adsorption) InhibitorAdsorbs onto the entire metal surface, blocking both anodic and cathodic sites and forming a protective barrier. dtu.dkAlkenyl Succinic Anhydrides, Organic amines

Wood Preservation

This compound is part of a class of chemicals used for the chemical modification of wood to enhance its durability and dimensional stability. researchgate.net Wood modification aims to improve the material's properties by altering its chemical structure, as an alternative to traditional, often toxic, preservatives. rsc.orgresearchgate.net

The preservation mechanism involves a chemical reaction between the anhydride and the wood's cellular components. Wood is primarily composed of cellulose, hemicellulose, and lignin, all of which contain abundant hydroxyl (-OH) groups. These hydroxyl groups are hydrophilic, meaning they readily attract and absorb water, which leads to swelling, shrinking, and susceptibility to fungal decay.

The modification process with ODSA involves the following:

Reaction: The anhydride ring of the this compound molecule reacts with the hydroxyl groups in the wood's cell walls, forming a stable ester bond.

Bulking and Hydrophobicity: This reaction effectively replaces the hydrophilic hydroxyl groups with a bulky, highly hydrophobic octadecenylsuccinate group. The long C18 chain provides a significant water-repellent effect.

This chemical modification results in several key benefits:

Enhanced Water Repellency: The hydrophobic nature of the attached alkyl chains significantly reduces the wood's water absorption.

Improved Dimensional Stability: By blocking the sites where water would normally bind, the treatment minimizes the swelling and shrinking of wood with changes in humidity.

Increased Resistance to Decay: Fungi that cause wood decay require water to thrive. By reducing the wood's moisture content, the treatment makes the environment less hospitable for these organisms.

Table 3: Effects of Anhydride Treatment on Wood Properties

PropertyEffect of ModificationUnderlying Mechanism
Water AbsorptionSignificantly ReducedReplacement of hydrophilic -OH groups with hydrophobic ester groups.
Dimensional Stability (Anti-Swelling Efficiency)Greatly ImprovedCell wall bulking and reduction of water binding sites prevent dimensional changes.
Fungal ResistanceEnhancedLowered equilibrium moisture content makes wood an unsuitable substrate for fungal growth.
HardnessIncreasedThe addition of chemical components to the cell wall can increase its density and hardness. researchgate.net

Carriers for Hydrophobic Bioactive Compounds

The chemical structure of this compound makes it a candidate for creating delivery systems for poorly water-soluble (hydrophobic) bioactive compounds, such as certain vitamins, nutraceuticals, and pharmaceuticals. The underlying principle has been extensively demonstrated with a closely related, shorter-chain molecule, Octenyl Succinic Anhydride (OSA). nih.gov

The strategy involves modifying natural hydrophilic polymers, like polysaccharides (e.g., starch), to create amphiphilic materials capable of forming nanocarriers. nih.gov The process works as follows:

Polymer Modification: A polysaccharide, rich in hydroxyl groups, is reacted with an alkenyl succinic anhydride. The anhydride group forms an ester linkage with the polysaccharide's hydroxyl groups. plos.org

Creation of Amphiphilic Polymer: This reaction grafts the hydrophobic alkenyl chain onto the hydrophilic polysaccharide backbone, transforming it into an amphiphilic polymer (a polymer with both water-loving and water-hating parts).

Self-Assembly of Nanocarriers: In an aqueous environment, these amphiphilic polymers spontaneously self-assemble into nano-sized structures, such as micelles or nanoparticles. The hydrophobic "tails" congregate to form a core, while the hydrophilic polysaccharide "heads" form an outer shell that is stable in water. nih.gov

Encapsulation: Hydrophobic bioactive compounds can be loaded into the hydrophobic core of these nanocarriers during their formation. This encapsulation protects the bioactive compound from degradation and allows the poorly soluble substance to be dispersed in an aqueous system.

While most research in this area has focused on OSA (C8 chain), the chemical principle is directly applicable to this compound (C18 chain). The significantly longer and more hydrophobic C18 chain of ODSA would theoretically create a more non-polar core within the nanocarrier. This could make it particularly effective for encapsulating highly lipophilic (fat-loving) bioactive compounds that are difficult to stabilize with shorter-chain modifiers. These nanocarriers could potentially serve as delivery systems in food, cosmetic, or pharmaceutical applications. nih.gov

Advanced Analytical and Spectroscopic Techniques in 2 Octadecenylsuccinic Anhydride Research

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool for probing the molecular structure of ODSA. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the chemical structure of 2-Octadecenylsuccinic anhydride (B1165640). By analyzing the chemical shifts (δ) of the protons, their integration, and splitting patterns, it is possible to verify the presence of the succinic anhydride ring, the long alkenyl chain, and the points of attachment. openstax.orglibretexts.org

The expected ¹H NMR spectrum of ODSA would display characteristic signals corresponding to its different proton environments:

Alkyl Chain Protons (-(CH₂)n-, -CH₃): A complex series of signals would appear in the upfield region, typically between 0.7 and 1.6 ppm. openstax.org The terminal methyl (-CH₃) group protons would resonate at approximately 0.9 ppm, while the methylene (B1212753) (-CH₂-) protons of the long hydrocarbon chain would produce overlapping signals around 1.2-1.6 ppm. openstax.org

Vinylic Protons (-CH=CH-): Protons attached to the carbon-carbon double bond in the octadecenyl chain would be observed in the downfield region, generally between 5.0 and 6.0 ppm, with their exact shift and multiplicity depending on the isomer (i.e., the position of the double bond) and its stereochemistry.

Succinic Anhydride Ring Protons: The protons on the succinic anhydride ring are deshielded and would appear further downfield compared to the alkyl chain protons. The methine proton (CH) attached to the alkenyl chain and the methylene protons (-CH₂-) of the anhydride ring typically resonate in the range of 2.5 to 3.5 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Octadecenylsuccinic Anhydride This table presents generalized data based on typical chemical shift ranges for the functional groups present in the molecule.

Proton Type Predicted Chemical Shift (δ, ppm)
Terminal Methyl (-CH₃) ~0.9
Alkyl Methylene (-(CH₂)n-) ~1.2 - 1.6
Protons on Anhydride Ring ~2.5 - 3.5
Vinylic Protons (-CH=CH-) ~5.0 - 6.0

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is dominated by absorption bands characteristic of the anhydride and alkyl moieties. nih.govresearchgate.net

Key absorption bands for ODSA include:

Anhydride Carbonyl (C=O) Stretching: The most prominent feature in the FTIR spectrum of an anhydride is the pair of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl groups. These typically appear in the region of 1750-1870 cm⁻¹. For succinic anhydride derivatives, a strong band is often observed around 1780 cm⁻¹ and another, often weaker, band near 1860 cm⁻¹. researchgate.netresearchgate.net

C-O-C Stretching: The stretching vibration of the C-O-C bond within the anhydride ring produces a strong absorption band, typically found between 1000 and 1300 cm⁻¹. researchgate.net

Alkyl C-H Stretching: The long octadecenyl chain gives rise to strong, sharp absorption bands just below 3000 cm⁻¹. Asymmetric and symmetric stretching vibrations of methylene (-CH₂-) groups are typically seen around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound This table presents generalized data based on typical absorption frequencies for the functional groups present in the molecule.

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
Anhydride C=O Asymmetric Stretch ~1860
Anhydride C=O Symmetric Stretch ~1780
C-H (Alkyl) Stretch ~2855 - 2925
C-O-C (Anhydride) Stretch ~1000 - 1300

Chromatographic Analysis

Chromatographic techniques are essential for separating complex mixtures and analyzing the purity and composition of chemical samples. Gas chromatography coupled with mass spectrometry is particularly valuable in the analysis of ODSA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical method for the detailed chemical characterization of commercial Alkenyl Succinic Anhydride (ASA) products, including this compound. ulisboa.pt This technique allows for the separation of different components in a sample, followed by their identification based on their mass-to-charge ratio. ulisboa.ptnih.gov

In a typical analysis, the ODSA sample is diluted in a suitable solvent, such as ethyl acetate, before being injected into the gas chromatograph. ulisboa.pt The GC column separates the various isomers of ODSA, as well as any unreacted starting materials (e.g., olefins, maleic anhydride) or side products formed during synthesis. ulisboa.pt The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of components based on their volatility. ulisboa.pt As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, enabling identification. koreascience.kr GC-MS analysis is crucial for determining the isomeric distribution of the alkenyl chain, assessing the purity of the product, and quantifying impurities. ulisboa.ptkoreascience.kr For quantitative analysis, derivatization may sometimes be employed to improve the chromatographic behavior of the analytes. koreascience.kr

Morphological and Microstructural Analysis

Beyond the molecular level, understanding the larger-scale structures that this compound can form is important, especially in formulation science. Electron microscopy provides direct visualization of these structures.

Transmission Electron Microscopy (TEM) for Aggregate Structures

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology and microstructure of materials at the nanoscale. In the context of this compound, TEM can be used to study the structure of nanoparticles, emulsions, or other aggregate structures formed when the compound is dispersed in a medium. researchgate.net For instance, when ODSA is used to create an emulsion, TEM analysis of the formulation can provide valuable insights into the size, shape, and distribution of the dispersed droplets or particles. researchgate.net This information is critical for understanding the stability and performance of such formulations. Cryo-TEM, a variation of the technique where the sample is flash-frozen, can be particularly useful for observing the aggregate structures in their near-native, hydrated state. researchgate.net

Particle Size Analysis

Particle size analysis is a crucial technique for understanding the physical state and aggregation behavior of materials, particularly in suspensions and emulsions. For derivatives of this compound, this analysis helps characterize the dimensions of particles, which is fundamental to their application, for instance, as emulsifiers or in nanocarrier systems.

Research Findings:

In studies involving polymers modified with this compound, particle size analyzers are employed to investigate the aggregation of these polymers in aqueous solutions. For example, when poly(ethylene glycol) (PEG) is reacted with OSA, the resulting copolymers self-organize in water to form micellar aggregates on the nanoscale, a phenomenon studied using particle size analyzers. researchgate.net

Similarly, research on OSA-modified turmeric starches utilized a particle size analyzer to characterize the samples. The methodology involved suspending the starch sample in deionized water and measuring the laser diffraction and scattering patterns. mdpi.com The results indicated that the modification with OSA led to a slight increase in the particle size of the starch granules. mdpi.com In contrast, for some commercial products containing this compound, the particle size distribution is deemed "not applicable," suggesting the analysis is most relevant when the compound is part of a larger particle system or formulation. northsealubricants.com

Table 1: Particle Size Analysis Findings for OSA-Modified Materials
MaterialAnalytical MethodKey FindingReference
PEG-OSA CopolymersParticle Size AnalyzerCopolymers self-organize into nanoscale micellar aggregates in water. researchgate.net
OSA-Modified Turmeric StarchParticle Size Analyzer (Laser Diffraction)Modification resulted in a slight increase in starch granule particle size. mdpi.com
This compound (in a lubricant formulation)Not specifiedParticle size distribution reported as "Not applicable". northsealubricants.com

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for determining the stability and phase behavior of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly significant in the study of this compound and its derivatives.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine thermal transition points, such as melting temperature (T_m) and crystallization temperature (T_c), as well as the enthalpy of these transitions.

Research Findings:

DSC is a standard method for characterizing the thermal properties of polymers and other materials modified with this compound. For the pure compound, different isomers and purities exhibit distinct melting ranges. For instance, a mixture of isomers of Octadecenylsuccinic anhydride (CAS 28777-98-2) is reported to have a melting point between 67.0 and 73.0 °C. tcichemicals.com Another variant, n-Octadecylsuccinic anhydride (CAS 47458-32-2), shows a melting point in the range of 77.0 to 81.0 °C.

In polymer science, DSC has been used to analyze biopolyamide composites containing starch modified with OSA. nih.gov These studies measure parameters like melting temperature (T_m), crystallization temperature (T_c), melting enthalpy (ΔH_m), and crystallization enthalpy (ΔH_c) to understand the material's structure and properties. nih.gov Similarly, the thermal properties of PEG–OSA diblock and triblock copolymers have been characterized by DSC. researchgate.net A patent for a spin finish composition that includes octadecenyl succinic anhydride also specifies that the waxy solid has a melting point determined by DSC, typically ranging from about 25° to 140° C. google.com

Table 2: DSC Thermal Properties of this compound and Related Materials
MaterialCAS NumberParameterValueReference
Octadecenylsuccinic Anhydride (mixture of isomers)28777-98-2Melting Point (T_m)67.0 - 73.0 °C tcichemicals.com
n-Octadecylsuccinic Anhydride47458-32-2Melting Point (T_m)77.0 - 81.0 °C
Starch-containing Biopolyamide Composites (OSA-modified)N/AT_m, T_c, ΔH_m, ΔH_cCharacterized to determine crystalline structure and phase behavior. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of materials.

Research Findings:

TGA is frequently applied to assess the thermal stability of materials incorporating this compound. In a study on bacterial cellulose (B213188) films modified with octadecenyl succinic anhydride (ODSA), TGA was performed by heating samples from 30 to 650 °C. acs.org The analysis yielded key stability metrics, including T_5% and T_50% (the temperatures at which 5% and 50% weight loss occurs, respectively) and T_max (the temperature of maximum decomposition rate). acs.org

In another example found in a patent for maleimide-functional monomers, a reaction mixture including this compound was analyzed using TGA with a ramp rate of 10 °C/minute. google.com The results demonstrated high thermal stability, with the onset of thermal decomposition occurring at 422.8 °C. google.com

Table 3: TGA Findings for Materials Containing this compound
MaterialTGA Parameters MeasuredKey FindingReference
Bacterial Cellulose Modified with ODSAT_5%, T_50%, T_maxUsed to determine the thermal decomposition profile of the modified films. acs.org
Maleimide-functional Monomer (containing ODSA)Residual weight at various temperatures; decomposition onsetThermal decomposition onset temperature was 422.8 °C, indicating high stability. google.com

Surface Science Techniques

Surface science techniques are critical for understanding the interfacial properties of materials, which is especially relevant for this compound due to its amphiphilic nature and use as a surface-modifying agent.

Fluorescence Quenching Studies for Molecular Mobility

Fluorescence quenching is a spectroscopic method used to study the interactions and dynamics of molecules. It involves a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This technique can provide information on the formation of aggregates and the mobility of polymer chains.

Research Findings:

In the context of polymers modified with long-chain alkenyl succinic anhydrides like ODSA, steady-state fluorescence quenching is a recognized technique for determining the critical aggregation concentration (CAC). nih.gov The CAC is a key parameter that defines the concentration at which self-assembling polymer chains begin to form micellar structures. nih.gov

Furthermore, research on amphiphilic cyclodextrin (B1172386) nanoparticles, which were synthesized using octadecenyl succinic anhydride (ODSA), employed a fluorescence quenching approach. science.gov This method, combined with the Stern-Volmer and Hill equations, was used to determine the binding affinity of the nanoparticles, revealing that the interaction was spontaneously driven primarily by van der Waals forces and hydrogen-bond mediated interactions. science.gov In other work, fluorescence microscopy has been used to study the dispersion and agglomeration of cellulose nanocrystals that were surface-modified with agents including iso-octadecenyl succinic anhydride. scribd.com

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. It is measured by observing the movement of particles in an electric field.

Research Findings:

The modification of materials with this compound has been shown to alter their surface charge properties, which is effectively quantified by zeta potential measurements. In a study where β-cyclodextrins were esterified with octadecenyl succinic anhydride (ODSA), the introduction of the hydrophobic long chain was found to change the surface charge density of the resulting particles. science.govresearchgate.netscience.gov This change in surface properties, including surface charge, directly influenced the stability of emulsions stabilized by these particles. science.gov

Similarly, research on the development of nanocarriers from hyaluronic acid involved chemical modification with octenyl and octadecenyl succinic anhydride. dtu.dk A key part of the characterization of the resulting self-associating nanogels was the measurement of their surface charge, providing insight into their stability and structure in aqueous solutions. dtu.dk

Table 4: Application of Surface Science Techniques in OSA-related Research
TechniqueMaterial StudiedParameter/Information ObtainedReference
Fluorescence QuenchingPolymers modified with ODSADetermination of Critical Aggregation Concentration (CAC). nih.gov
Fluorescence QuenchingODSA-modified β-cyclodextrin nanoparticlesBinding affinity and interaction forces (van der Waals, hydrogen-bonding). science.gov
Zeta PotentialODSA-modified β-cyclodextrinsAnalysis of the change in surface charge density. science.govresearchgate.netscience.gov
Zeta PotentialOctadecenyl succinic anhydride-modified Hyaluronic AcidCharacterization of the surface charge of nanocarriers. dtu.dk

Theoretical and Computational Investigations

Molecular Modeling and Simulation Approaches

Computational studies of 2-octadecenylsuccinic anhydride (B1165640) and related alkenyl succinic anhydrides (ASAs) have utilized molecular modeling and simulation to elucidate their structure and predict their chemical behavior. These theoretical approaches are critical in understanding the molecule's properties and reactivity at a molecular level, which can be challenging to determine through experimental methods alone.

One of the primary computational techniques applied to this class of compounds is geometry optimization. This process involves using quantum mechanical models to find the lowest energy, and therefore most stable, three-dimensional structure of the molecule. A common semi-empirical quantum mechanical model used for this purpose is the Austin Model 1 (AM1). osti.gov By achieving an optimized geometry, various molecular parameters can be calculated with a higher degree of accuracy.

Following geometry optimization, single-point calculations are often performed to determine a range of electronic and energetic properties. osti.gov These calculations provide insights into the molecule's reactivity and potential interactions. Key parameters derived from these calculations include:

Dipole Moment (µ): This value indicates the polarity of the molecule, which influences its solubility and interaction with polar surfaces and solvents.

Energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO): These frontier orbitals are crucial in predicting a molecule's reactivity. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Binding Energies and Heats of Formation: These thermodynamic quantities provide information about the stability of the molecule and the energy changes associated with its formation.

For instance, in studies of ASAs as corrosion inhibitors, these calculated parameters are essential for understanding the mechanism of their action, which involves adsorption onto a metal surface. osti.gov The computational approach allows for a systematic investigation of how the molecular structure influences these properties.

Structure-Reactivity Correlations

A significant focus of theoretical investigations into 2-octadecenylsuccinic anhydride and its analogs has been the development of Quantitative Structure-Activity Relationships (QSAR). osti.govedf.org QSAR models are statistical models that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity.

In the context of alkenyl succinic anhydrides, QSAR studies have been employed to connect calculated molecular descriptors with experimentally observed properties. For example, in the field of corrosion inhibition, a genetic algorithm has been used to create correlations between measured corrosion inhibition efficiency and the calculated molecular parameters of various inhibitors, including ASAs. osti.gov This approach is increasingly valuable due to environmental regulations that favor the use of less toxic corrosion inhibitors. osti.gov

Similarly, QSAR models have been developed to predict the efficiency of ASAs as plasticizers. researchgate.net These models can help to identify the key structural features that determine a molecule's performance, thereby reducing the need for extensive experimental work. For example, a computational approach was developed to predict the plasticizer efficiency based on the three-dimensional structure of the molecule, highlighting the importance of a strong hydrogen bonding capacity and a distinct hydrophobic region for the plasticization of certain polymers. researchgate.net

The general approach in these QSAR studies involves:

Defining a set of molecules, often from a homologous series.

Calculating a variety of molecular descriptors for each molecule using computational chemistry methods.

Measuring the property of interest experimentally (e.g., corrosion inhibition efficiency, plasticizing effect).

Using statistical methods to build a model that relates the descriptors to the measured property.

Future Research Directions and Emerging Applications

Development of Novel Derivatization Methods

The reactivity of the anhydride (B1165640) group is central to the functional potential of 2-Octadecenylsuccinic anhydride. Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a key area of research. mdpi.com The goal is to create new molecules with tailored properties by chemically modifying the anhydride ring.

One fundamental derivatization is the hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid, 2-octadecenyl succinic acid. prepchem.com This reaction can be achieved by heating the anhydride with water, a process that can be catalyzed by acid. prepchem.com Further reactions can convert the di-carboxylic acid into lactone acid products. prepchem.com Beyond simple hydrolysis, the anhydride is susceptible to nucleophilic attack, opening the door to a wide range of derivatives. For instance, reaction with amines (amidation) yields amides and amic acids, while reaction with alcohols (esterification) produces esters. researchgate.net These reactions allow for the covalent attachment of various functional moieties to the ODSA backbone.

Research efforts are focused on developing controlled and efficient methods for these transformations. This includes exploring different catalysts, solvent systems, and reaction conditions to achieve high yields and selectivity. Mechanochemical reactions, which use mechanical force to induce chemical transformations, are being investigated as a more efficient and solvent-free alternative to traditional solution-based synthesis for anhydride reactions. researchgate.net

Reaction TypeReactantResulting Functional GroupPotential Application
HydrolysisWater (H₂O)Dicarboxylic AcidpH-responsive materials, intermediate for further synthesis prepchem.com
AmidationAmine (R-NH₂)Amide/Amic AcidPolymers (polyamides), surfactants, biologically active compounds researchgate.net
EsterificationAlcohol (R-OH)Ester/Acid-EsterPlasticizers, lubricants, resin components
LactonizationIntramolecular (with acid catalyst)Lactone AcidSpecialty chemical intermediates prepchem.com

Exploration in Sustainable and Bio-based Materials

With increasing demand for environmentally friendly alternatives to petroleum-based products, this compound is a compound of significant interest. researchgate.net Alkenyl succinic anhydrides (ASAs) can be synthesized via an ene-reaction between maleic anhydride and an alkene, which can be derived from renewable vegetable oil sources like high-oleic sunflower oil. core.ac.uk This positions ODSA as a bio-based chemical building block for creating sustainable polymers and materials. mdpi.com

Research is actively exploring the use of ASAs, such as the related dodecenyl succinic anhydride (DDSA), as curing agents for bio-based epoxy resins like epoxidized sucrose (B13894) soyate. bohrium.com These systems can produce thermosets with a high content of renewable materials. Studies have shown that the properties of these bio-based thermosets are highly tunable. For example, adjusting the stoichiometric ratio of the epoxy resin to the anhydride hardener can optimize the mechanical properties, achieving balances between elasticity and strength or maximizing tensile toughness. bohrium.com The resulting materials exhibit excellent thermal stability, making them viable replacements for conventional plastics in coatings and composites. researchgate.netbohrium.com

Future work will likely focus on expanding the range of bio-based polymers derived from ODSA and other ASAs. This includes developing new bioplastics, adhesives, and coatings with high performance and a reduced environmental footprint. ncsu.edu The challenge lies in optimizing formulations to ensure compatibility between the bio-based components and achieving properties that meet or exceed those of traditional materials. researchgate.net

Material TypeODSA/ASA RoleKey Research FindingSource
Bio-based ThermosetsCuring Agent/HardenerCan be cured with epoxidized sucrose soyate to form high-performance, sustainable thermosets with tunable mechanical properties. bohrium.com
Paper SizingSizing AgentAlkenyl succinic anhydrides are used to impart water resistance to paper and paperboard, reducing the need for synthetic sizing agents.
Bioplastic AdditivePlasticizer/CompatibilizerThe long alkyl chain can improve flexibility and processing characteristics of brittle bioplastics like polylactic acid (PLA). researchgate.netmdpi.com
Sustainable CoatingsResin ComponentFormulations using ASAs demonstrate superior performance in hardness, flexibility, and adhesion for coating applications. bohrium.com

Advanced Functionalization for Tailored Performance

Beyond creating sustainable materials, research is delving into the advanced functionalization of this compound to create materials with highly specific, tailored performance characteristics. This involves precise chemical modifications to control the final properties of a material at the molecular level.

A key strategy involves using the anhydride as a linker or crosslinker. For instance, in the development of thermosets from epoxidized sucrose soyate and dodecenyl succinic anhydride, researchers found that catalyst type and concentration significantly impact the final material properties. bohrium.com The use of a quaternary onium salt as a catalyst at an optimal concentration led to an improved glass transition temperature, crosslink density, and thermal stability. bohrium.com This demonstrates how careful selection of reaction components can tailor the performance of the resulting polymer network.

Another area of advanced functionalization is in surface modification. The reaction of succinic anhydride with aminosilane-treated surfaces (APTES) creates a layer of carboxylic groups. nih.gov This process has been shown to produce a highly homogeneous and reproducible surface that is active for the subsequent immobilization of biomolecules like proteins. nih.gov Applying this to ODSA could allow for the creation of functionalized surfaces where the long octadecenyl chain provides a hydrophobic character while the carboxylic acid head provides a site for specific chemical attachment, useful in biosensors or chromatography.

Functionalization StrategyControlling FactorTailored Performance MetricExample Application
Polymer CrosslinkingStoichiometric Ratio (Anhydride:Epoxy)Tensile Strength, Elasticity, ToughnessHigh-performance composites bohrium.com
Catalytic CuringCatalyst Type and ConcentrationGlass Transition Temperature (Tg), Crosslink DensityAdvanced coatings and adhesives bohrium.com
Surface DerivatizationReaction with Surface AminesSurface Homogeneity, Density of Carboxylic GroupsBiosensors, immunoassays nih.gov
Grafting onto PolymersReaction Conditions (e.g., temperature)Hydrophobicity, Adhesion, CompatibilityPolymer blends and alloys

Interdisciplinary Research Areas (e.g., pH-responsive nanocarriers)

The unique amphiphilic nature of ODSA derivatives makes them promising candidates for interdisciplinary research, particularly in the field of nanotechnology and drug delivery. When the anhydride ring is opened to form the dicarboxylic acid, the molecule possesses a hydrophilic, polar head and a long, hydrophobic tail. This structure is ideal for the self-assembly of complex nanostructures in aqueous environments.

One of the most exciting emerging applications is the development of pH-responsive nanocarriers. nih.gov These are nanoscale systems designed to release their payload (e.g., a drug) in response to a change in pH. nih.gov The carboxylic acid groups of hydrolyzed ODSA are pH-sensitive; they are typically protonated and less soluble at low pH (like in a tumor microenvironment) and deprotonated (ionized) and more soluble at physiological pH. nih.gov This property can be exploited to create smart drug delivery vehicles.

For example, ODSA derivatives could self-assemble into micelles or liposomes. nih.gov Micelles are spherical structures where the hydrophobic tails form a core capable of encapsulating water-insoluble drugs, and the hydrophilic heads form an outer shell that interfaces with the aqueous environment. nih.gov The stability of these nanocarriers could be engineered to change at specific pH values, triggering the release of the encapsulated drug. The anhydride itself can also be used as a pH-sensitive linker to attach a drug to a carrier polymer; the linker is stable at physiological pH but hydrolyzes in the acidic environment of cancer cells or specific cellular compartments, releasing the drug precisely where it is needed. nih.gov This interdisciplinary research combines principles of organic synthesis, polymer science, and nanomedicine to address challenges in targeted therapy. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-octadecenylsuccinic anhydride, and how can purity be validated?

  • Methodology : Synthesis typically involves esterification of succinic acid with 2-octadecenol under acidic or enzymatic catalysis. Purification via vacuum distillation or recrystallization is critical. Validate purity using HPLC (to detect residual reactants) and FTIR (to confirm anhydride carbonyl peaks at ~1800–1850 cm⁻¹) . For reproducibility, follow protocols from , ensuring detailed reporting of solvent ratios, reaction temperatures, and catalyst concentrations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to identify the double bond in the octadecenyl chain (δ ~5.3 ppm for vinyl protons) and anhydride carbonyl carbons (δ ~165–175 ppm). Mass spectrometry (MS) with soft ionization (e.g., ESI) can confirm molecular weight (350.54 g/mol) and detect fragmentation patterns . Cross-reference spectral data with databases like SciFinder to resolve ambiguities.

Q. How does the reactivity of this compound compare to shorter-chain analogs (e.g., n-octenylsuccinic anhydride)?

  • Methodology : Conduct comparative kinetic studies in esterification or acylation reactions. Monitor reaction rates via titration (for residual anhydride) or GC-MS (for product formation). The longer alkyl chain in this compound may reduce solubility in polar solvents, requiring optimization with surfactants or co-solvents .

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of this compound in polymer grafting be resolved?

  • Methodology : Use DEPT NMR to analyze monomer sequence distribution in copolymers (e.g., styrene-anhydride systems). The penultimate effect observed in maleic anhydride copolymerization ( ) suggests similar steric influences in long-chain anhydrides. Apply nonlinear least-squares fitting to reactivity ratio data to distinguish between terminal and penultimate models .

Q. What experimental strategies mitigate side reactions (e.g., hydrolysis) during anhydride-mediated surface modifications?

  • Methodology : Use anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar). Monitor hydrolysis via pH-sensitive probes or ATR-FTIR (loss of anhydride carbonyl peaks). Pre-activate substrates with coupling agents (e.g., DCC) to enhance acylation efficiency .

Q. How do reaction conditions (temperature, solvent polarity) influence the stereochemistry of this compound derivatives?

  • Methodology : Perform variable-temperature NMR to study conformational changes. Polar aprotic solvents (e.g., DMF) may stabilize transition states in asymmetric reactions. Compare Hammett plots of substituent effects to predict regiochemical outcomes .

Q. What computational models predict the thermodynamic stability of this compound in aqueous environments?

  • Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Validate with experimental kinetic studies under controlled pH. The hydrophobic octadecenyl chain likely reduces water accessibility, delaying hydrolysis compared to hydrophilic analogs .

Data Contradiction and Optimization

Q. How to address inconsistencies in reported reaction yields for this compound-based surfactants?

  • Methodology : Replicate experiments using DoE (Design of Experiments) to isolate variables (e.g., catalyst loading, mixing speed). Analyze byproducts via LC-MS to identify unreacted intermediates or degradation products. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. Why do DSC measurements show variable glass transition temperatures (Tg) for anhydride-modified polymers?

  • Methodology : Correlate Tg with polymer branching density (via SEC-MALS) and anhydride incorporation (via elemental analysis). Annealing samples at controlled humidity levels can reveal plasticization effects from residual moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.